(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of amino, nitrile, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorophenol and 4-chlorobenzonitrile.
Formation of Intermediate: The first step involves the nucleophilic aromatic substitution reaction between 4-chloro-3-fluorophenol and 4-chlorobenzonitrile to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar phenyl and fluorophenyl structure but different functional groups.
Uniqueness
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups and structural features sets it apart from other similar compounds.
Properties
CAS No. |
478081-39-9 |
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Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-13-6-5-12(9-14(13)17)20-11-3-1-10(2-4-11)15(19)7-8-18/h1-7,9H,19H2 |
InChI Key |
MFOAXVLNWIGYFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=CC#N)N)OC2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)OC2=CC(=C(C=C2)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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